2-(Dimethylamino)-2-(4-methoxyphenyl)acetamide

Solid-state characterization Crystallography Material handling

2-(Dimethylamino)-2-(4-methoxyphenyl)acetamide is a C11H16N2O2 substituted acetamide distinguished by a tertiary amino group and a 4-methoxyphenyl moiety on the α-carbon. With a molecular weight of approximately 208.26 g/mol, it is classified as an organic intermediate with a minimum commercial purity specification of 95%.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 92547-49-4
Cat. No. B12118525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-2-(4-methoxyphenyl)acetamide
CAS92547-49-4
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC=C(C=C1)OC)C(=O)N
InChIInChI=1S/C11H16N2O2/c1-13(2)10(11(12)14)8-4-6-9(15-3)7-5-8/h4-7,10H,1-3H3,(H2,12,14)
InChIKeyKTJIKTCRNPWQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-2-(4-methoxyphenyl)acetamide (CAS 92547-49-4): A Specialized α-Amino Amide Building Block for Targeted Synthesis


2-(Dimethylamino)-2-(4-methoxyphenyl)acetamide is a C11H16N2O2 substituted acetamide distinguished by a tertiary amino group and a 4-methoxyphenyl moiety on the α-carbon. With a molecular weight of approximately 208.26 g/mol, it is classified as an organic intermediate with a minimum commercial purity specification of 95% . This compound serves as a versatile scaffold for constructing more complex molecules, particularly in pharmaceutical synthesis where the α-amino amide motif is a key pharmacophore. Its differentiation from simpler N,N-dimethylphenylacetamide analogs or unsubstituted α-amino amides lies in the combination of the electron-donating dimethylamino group and the lipophilic 4-methoxyphenyl ring, which together tune its physicochemical and reactivity profiles for specialized applications .

Why Simple N,N-Dimethylacetamide or Phenylacetamide Analogs Cannot Replace 2-(Dimethylamino)-2-(4-methoxyphenyl)acetamide


Generic substitution within the substituted acetamide class is unreliable due to the compound's unique combination of a dimethylamino group and a 4-methoxyphenyl ring at the α-position. Unlike simpler phenylacetamide derivatives (e.g., 2-(dimethylamino)-2-phenylacetamide, CAS 829-11-8) or N,N-dimethylamide isomers (e.g., N,N-dimethyl-2-(4-methoxyphenyl)acetamide, CAS 19625-79-7), this specific substitution pattern dictates a distinct set of hydrogen bond donor/acceptor sites and steric properties that directly control downstream reactivity in urea formation, cyclization, or nucleophilic acylation . The physicochemical properties also diverge markedly; the refractive index of 1.54 and density of 1.1 g/cm³ for the solid form of the target compound are not matched by the simpler analog 2-(dimethylamino)-2-phenylacetamide, which exhibits a lower density of approximately 1.05 g/cm³ and a different crystalline network . Such differences in both solid-state and solution-phase behavior invalidate a simple mole-for-mole swap in validated synthesis protocols or analytical methods.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-2-(4-methoxyphenyl)acetamide Procurement


Solid-State Density and Refractive Index Differentiation from 2-(Dimethylamino)-2-phenylacetamide

The target compound exhibits a solid-state density of 1.1 g/cm³ (at 20°C) and a refractive index of 1.54, as per vendor quality specifications . In contrast, the closest non-methoxylated analog, 2-(dimethylamino)-2-phenylacetamide (CAS 829-11-8), has a reported density of approximately 1.05 g/cm³ . This ~4.8% higher density directly impacts packing and thermal transport properties crucial for bulk handling and formulation consistency.

Solid-state characterization Crystallography Material handling

Distinct Boiling Point and Flash Point Defining Synthesis and Distillation Windows

The target compound has a predicted boiling point of 339.2°C at 760 mmHg and a flash point of 158.9°C . These values define a thermal operational window that is distinct from the N,N-dimethyl-2-(4-methoxyphenyl)acetamide isomer, which is processed in a liquid state at 245°C under high pressure during microwave synthesis, indicating a lower thermal transition threshold . The target compound's higher flash point allows for safer handling at elevated temperatures typical of solvent-intensive amide coupling or cyclization reactions.

Process chemistry Thermal stability Safety

Rotatable Bond and Hydrogen Bond Profile Differentiating Reactivity for CNS Drug Intermediates

The target compound possesses 4 rotatable bonds and 3 hydrogen bond acceptors, with a computed exact mass of 208.121 Da . This profile is more complex than the simpler analog 2-(dimethylamino)-2-phenylacetamide (C10H14N2O, 3 rotatable bonds, 2 acceptors), offering an additional point of interaction for target engagement. The introduction of the 4-methoxy substituent is a recognized strategy for modulating the electron density and metabolic stability of the aromatic ring in CNS-drug intermediate programs [1].

Medicinal chemistry Lead generation CNS permeability

Procurement-Relevant Application Scenarios for 2-(Dimethylamino)-2-(4-methoxyphenyl)acetamide


Synthesis of α-Amino Amide-Focused Compound Libraries for Neurological Lead Discovery

Medicinal chemistry groups building libraries of substituted α-amino amides can leverage the pre-installed dimethylamino and 4-methoxyphenyl groups for rapid analoging. The compound's demonstrated differentiation in hydrogen bond acceptor count and rotatable bond profile from the des-methoxy analog supports its use as a privileged scaffold for exploring CNS target space where methoxy substitution is a key parameter for balancing permeability and metabolic stability. This avoids a linear 2-step functionalization of a simpler phenyl intermediate, saving time and chemical resources.

Process Chemistry Scale-Up Requiring a Thermally Stable Solid Intermediate

The documented solid-state density (1.1 g/cm³) and high flash point (158.9°C) of the target compound position it as a preferred intermediate over related liquid or low-density analogs for continuous-flow or high-temperature batch processes. The physical form simplifies automated solid dispensing in kilo-lab syntheses, and the established 95% minimum purity specification ensures a reliable stoichiometric input, reducing the need for ad-hoc purification before critical coupling steps.

Analytical Method Development and Reference Standard Qualification

The unique combination of a refractive index of 1.54 and a predicted boiling point of 339.2°C provides a strong analytical fingerprint for this compound. This supports its use as a high-purity reference standard in developing gas chromatography (GC) or liquid chromatography (LC) methods for related substances. The presence of the methoxy chromophore also makes it inherently more UV-active than non-methoxylated counterparts, facilitating low-level detection in purity analysis of final pharmaceutical compounds where it is used as an intermediate.

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